molecular formula C22H13Cl2N3O2S3 B2613580 4-benzoyl-N-((4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)carbamothioyl)benzamide CAS No. 867041-41-6

4-benzoyl-N-((4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)carbamothioyl)benzamide

Cat. No. B2613580
CAS RN: 867041-41-6
M. Wt: 518.45
InChI Key: AYPPUKLBBLZDRT-UHFFFAOYSA-N
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Description

4-benzoyl-N-((4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)carbamothioyl)benzamide, also known as BPTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTB is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In

Scientific Research Applications

Synthesis and Anticancer Evaluation

Research has been conducted on the design, synthesis, and evaluation of N-phenylbenzamides and their derivatives, demonstrating significant anticancer activities against various cancer cell lines. These studies highlight the potential of such compounds in developing new anticancer drugs. For example, a series of substituted N-phenylbenzamides showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than reference drugs against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021).

Structural Characterization and Supramolecular Aggregation

The structural characterization of benzamide derivatives reveals insights into their molecular conformations and modes of supramolecular aggregation. Such studies can provide a basis for understanding the chemical behavior and potential bioactivity of similar compounds (Sagar et al., 2018).

Antimicrobial Properties

Several studies have synthesized and evaluated the antimicrobial properties of benzamide derivatives, indicating their potential as novel antimicrobial agents. For instance, thiourea derivatives have shown significant antibiofilm properties against various bacterial strains, suggesting their application in developing anti-microbial agents (Limban et al., 2011).

Novel Synthetic Methodologies

Research into novel synthetic methodologies for benzamide derivatives and their analogs has led to efficient and eco-friendly routes, contributing to the advancement of synthetic organic chemistry. These methodologies facilitate the exploration of new chemical entities with potential biological activities (Gaikwad, 2017).

properties

IUPAC Name

4-benzoyl-N-[[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2N3O2S3/c23-17-10-15(19(24)32-17)16-11-31-22(25-16)27-21(30)26-20(29)14-8-6-13(7-9-14)18(28)12-4-2-1-3-5-12/h1-11H,(H2,25,26,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPPUKLBBLZDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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